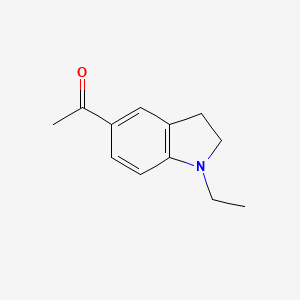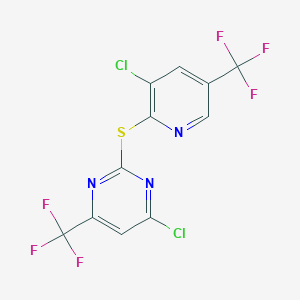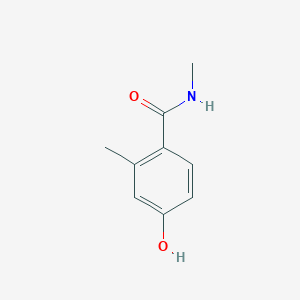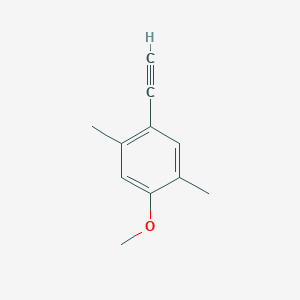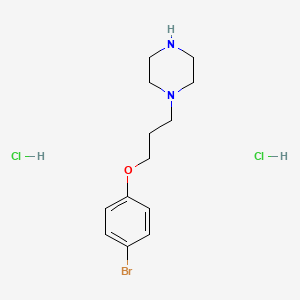
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride
説明
Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the pharmaceutical industry and are key components of several drugs .
Synthesis Analysis
Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of piperazine derivatives typically includes a six-membered ring with two nitrogen atoms. The specific compound you mentioned would also include a bromophenoxy group attached to a propyl chain, which is then attached to one of the nitrogen atoms in the piperazine ring .
Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives can vary widely depending on the specific compound and the conditions under which the reactions are carried out. In general, piperazines can undergo reactions typical of secondary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can vary widely depending on the specific compound. In general, these compounds are crystalline solids at room temperature .
科学的研究の応用
Piperazine Derivatives in Therapeutic Use
Piperazine, a six-membered nitrogen-containing heterocycle, plays a significant role in drug design, exhibiting a wide range of therapeutic uses. The modification of the substitution pattern on the piperazine nucleus can significantly impact the medicinal potential of the resultant molecules. Piperazine derivatives have been identified for their therapeutic applications across various domains, including CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. This breadth of applications underscores the flexibility of piperazine as a building block in discovering drug-like elements, with substitutions on the piperazine ring significantly affecting the pharmacokinetics and pharmacodynamics of the resulting molecules (Rathi et al., 2016).
Antimycobacterial Activity of Piperazine Analogues
Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The inclusion of piperazine in molecular frameworks has contributed significantly to the design and structure-activity relationship (SAR) of anti-TB molecules. This highlights the importance of piperazine in medicinal chemistry as a vital building block for developing safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).
Piperazine and Morpholine in Medicinal Chemistry
The in vitro and in vivo investigations of piperazine and morpholine analogues reveal a broad spectrum of pharmaceutical applications. Recent developments in the synthesis of these derivatives have expanded their pharmacophoric activities, showcasing current trends in their synthesis and potent biological activities. This underscores the ongoing interest and potential in exploring piperazine and morpholine analogues for various therapeutic applications (Mohammed et al., 2015).
Piperazine as a Key Substructure for Antidepressants
The presence of the piperazine substructure in many marketed antidepressants has been noted for its contribution to the favorable CNS pharmacokinetic profile. Moreover, piperazine plays a crucial role in specific binding conformations of these agents, influencing the design and development of novel antidepressants. This review provides insights into the significance of the piperazine moiety in antidepressant development, including current advancements and SAR studies (Kumar et al., 2021).
Safety And Hazards
特性
IUPAC Name |
1-[3-(4-bromophenoxy)propyl]piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN2O.2ClH/c14-12-2-4-13(5-3-12)17-11-1-8-16-9-6-15-7-10-16;;/h2-5,15H,1,6-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHUCGBZUICCKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrCl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Bromophenoxy)propyl)piperazine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



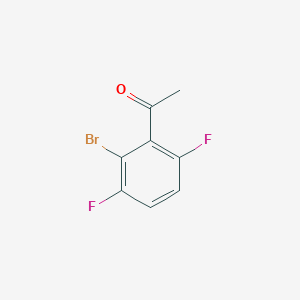
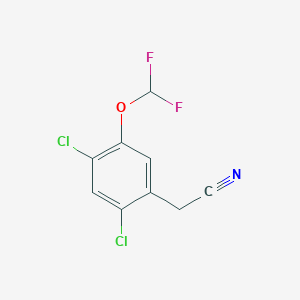
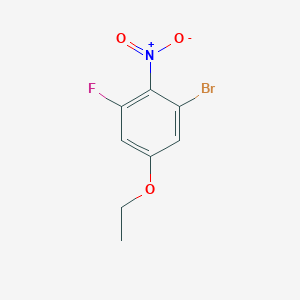
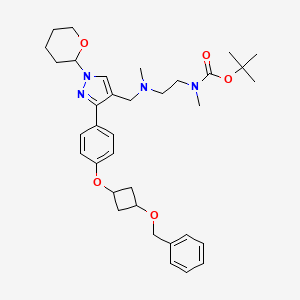
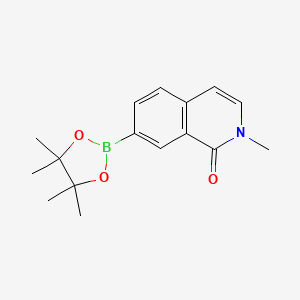
![Spiro[2.2]pentan-1-amine hydrochloride](/img/structure/B1410523.png)
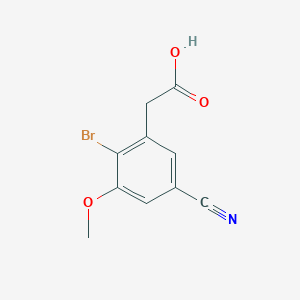
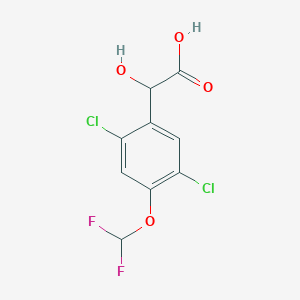
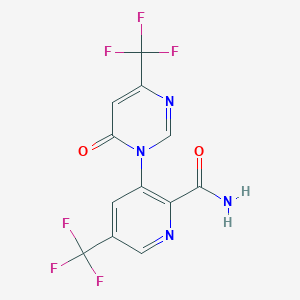
![4-[(1R)-1-azidoethyl]-2-bromo-1-fluorobenzene](/img/structure/B1410529.png)
